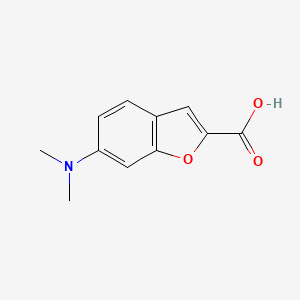

6-(Dimethylamino)-1-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Dimethylamino)-1-benzofuran-2-carboxylic acid” is a complex organic compound. Based on its name, it likely contains a benzofuran core structure, which is a type of aromatic organic compound . The “6-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the benzofuran core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, dimethylamino acids can be synthesized in a microwave reactor .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzofuran core and the dimethylamino group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzofuran core and the dimethylamino group . For example, dimethylamino groups can participate in a variety of reactions such as esterifications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzofuran core and the dimethylamino group . For example, similar compounds can exhibit properties such as basicity and nucleophilic catalysis .Applications De Recherche Scientifique

Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)

Benzofurazan derivatives, including those related to 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid, have been synthesized for use in LC/ESI-MS/MS. These derivatives react with short-chain carboxylic acids and exhibit suitable properties as derivatization reagents in LC/ESI-MS/MS analysis, highlighting their utility in sensitive and specific detection methods in chemical analysis (Santa et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives, closely related to 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid, have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These studies reveal that such compounds can provide stable and efficient corrosion inhibition, suggesting potential applications in material science and engineering (Hu et al., 2016).

Supramolecular Chemistry

Research on 1-Benzofuran-2,3-dicarboxylic acid, related to 6-(Dimethylamino)-1-benzofuran-2-carboxylic acid, reveals its ability to form complex structures with various metal ions and other organic and inorganic cations. This demonstrates its potential in supramolecular chemistry for creating diverse organometallic complexes and adducts (Koner & Goldberg, 2009).

Molecular Docking and Biological Activities

Structural optimization and molecular docking analyses of benzofuran-carboxylic acids derivatives have shown promising results in inhibiting cancer and microbial diseases. These compounds exhibit significant inhibitor effects, underscoring their potential applications in medicinal chemistry and drug discovery (Sagaama et al., 2020).

Organic Synthesis

6-(Dimethylamino)-1-benzofuran-2-carboxylic acid and its derivatives are valuable in organic synthesis, as evidenced by their use in various chemical transformations and syntheses. For example, their involvement in esterification methods and synthesis of large-ring lactones indicates their versatility in synthetic organic chemistry (Inanaga et al., 1979).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions involving this compound could be diverse, ranging from its synthesis and characterization to its potential applications in various fields . For example, similar compounds have been studied for their potential uses in proteomics, material science, and drug manufacturing .

Propriétés

IUPAC Name |

6-(dimethylamino)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12(2)8-4-3-7-5-10(11(13)14)15-9(7)6-8/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNQIZFKMJABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-1-benzofuran-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)

![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)

![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)